molecular formula C9H11ClN2O B14811264 6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine

6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine

Cat. No.: B14811264
M. Wt: 198.65 g/mol
InChI Key: DHQUXHYKACTCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound This compound is of interest due to its unique chemical structure, which includes a chloro group, a cyclopropoxy group, and a methylamine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. For instance, 6-chloro-4-bromopyridine can be reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and cyclopropoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically involve interactions with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methylpyridin-3-amine: Similar structure but lacks the cyclopropoxy group.

    6-Chloro-N-cyclopropylpyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring.

    6-Chloro-4-cyclopropoxy-N-methylpyridin-2-amine: Similar structure but with the amine group at a different position.

Uniqueness

6-Chloro-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to the presence of both the cyclopropoxy and N-methyl groups on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

6-chloro-4-cyclopropyloxy-N-methylpyridin-3-amine

InChI

InChI=1S/C9H11ClN2O/c1-11-7-5-12-9(10)4-8(7)13-6-2-3-6/h4-6,11H,2-3H2,1H3

InChI Key

DHQUXHYKACTCDS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=C1OC2CC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.